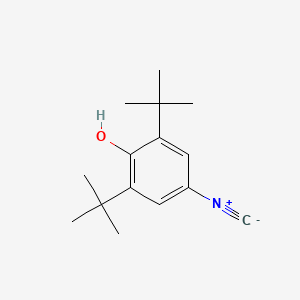

2,6-Di-tert-butyl-4-isocyanophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20600-84-4 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-isocyanophenol |

InChI |

InChI=1S/C15H21NO/c1-14(2,3)11-8-10(16-7)9-12(13(11)17)15(4,5)6/h8-9,17H,1-6H3 |

InChI Key |

MCRXDSPMWIMKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,6 Di Tert Butyl 4 Isocyanophenol

Strategies for the Construction of the 2,6-Di-tert-butylphenol (B90309) Core

The foundational precursor, 2,6-di-tert-butylphenol, is a widely used industrial chemical, primarily valued as an antioxidant. wikipedia.org Its synthesis is well-established, with the Friedel-Crafts alkylation being the most prominent method. wikipedia.org

The industrial production of 2,6-di-tert-butylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutene. wikipedia.org A critical aspect of this synthesis is the use of a catalyst that directs the bulky tert-butyl groups to the ortho-positions of the hydroxyl group. Aluminum phenoxide is the catalyst of choice for achieving high ortho-selectivity. wikipedia.orggoogle.com In its presence, phenol reacts with two equivalents of isobutene to yield the desired 2,6-disubstituted product. wikipedia.org

The reaction is typically carried out at temperatures ranging from 100°C to 110°C. google.com While some processes may be conducted under atmospheric pressure, others employ elevated pressures of 5 to 20 bar, particularly when using specific isobutylene-containing streams. google.comgoogle.com The use of a standard Brønsted acid or a different Lewis acid catalyst would favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol (B135424) isomer. wikipedia.org An improved process based on an aluminum tris-(2-tert-butylphenolate) catalyst allows for the reaction to proceed at lower temperatures and pressures. researchgate.net

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,6-Di-tert-butylphenol

| Catalyst System | Reactants | Temperature | Pressure | Product Yield/Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Aluminum Phenoxide | Phenol, Isobutene | 150°C | 45-50 atm | 76-79% yield | google.com |

| Phenyloxyorthotertbutylphenoxyhydroaluminum Acid | Phenol, Ortho-tert-butylphenol, Isobutylene (B52900) | 100-110°C | Atmospheric | 76-80% yield | google.com |

| Aluminum Phenoxide | Phenol, Isobutylene Stream | 90-140°C | 5-20 bar | High selectivity for 2,6-isomer | google.com |

While the aluminum phenoxide-catalyzed route is dominant, other methods for the tert-butylation of phenols exist. These often involve strong acid catalysts such as sulfuric acid, phosphoric acid, activated clays, and zeolites. scientificupdate.com However, these methods typically result in mixtures of regioisomers, including the 2,4- and 2,4,6-trisubstituted products, which then require separation by fractional distillation. scientificupdate.comgoogle.com

An alternative strategy involves the stepwise alkylation, starting with 2-tert-butylphenol (B146161) and reacting it further with isobutene. researchgate.net For instance, the synthesis of 2-tert-butyl-4,6-dimethylphenol (B43266) can be achieved by reacting 2,4-dimethylphenol (B51704) with isobutylene using p-toluenesulfonic acid as a catalyst. chemicalbook.com The tert-butyl group can also be employed as a positional protecting group, blocking the reactive ortho and para positions to allow for other chemical manipulations, followed by its removal via a retro-Friedel-Crafts reaction. scientificupdate.com

Introduction of the Isocyanide Functionality

With the 2,6-di-tert-butylphenol core established, the next phase of the synthesis involves introducing the isocyanide group (-N≡C) at the C4 position of the phenyl ring. This is accomplished via a key aminophenol intermediate.

The first step towards the isocyanide group is the regioselective introduction of a nitrogen-containing functional group at the para-position. This is achieved through the nitrosation of 2,6-di-tert-butylphenol. The reaction involves dissolving the starting phenol in a solvent such as ethanol (B145695). google.comprepchem.com An acid, either concentrated sulfuric acid or hydrochloric acid, is added, and the solution is cooled, typically to a range of 0°C to 10°C. google.comprepchem.com An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. google.comprepchem.com This process yields 2,6-di-tert-butyl-4-nitrosophenol (B81014) as a solid precipitate with very high reported yields, often around 98-99%. google.comprepchem.com

Table 2: Reaction Conditions for the Nitrosation of 2,6-Di-tert-butylphenol

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 2,6-Di-tert-butylphenol | Sulfuric Acid, Sodium Nitrite | 95% Ethanol | 25°C | 2.5 h | 99.0% | google.com |

The nitroso group introduced in the previous step serves as a precursor to the crucial amine functionality. The 2,6-di-tert-butyl-4-nitrosophenol intermediate is reduced to form 2,6-di-tert-butyl-4-aminophenol. google.comprepchem.com This reduction can be effectively carried out using sodium dithionite (B78146) (also known as sodium hydrosulfite) or related reagents in a basic aqueous solution. google.comprepchem.com For example, one procedure involves adding a solution of sodium dithionite to a mixture of the nitrosophenol in an aqueous sodium hydroxide (B78521) solution. prepchem.com Another patented method uses a commercial reducing agent in a mixed solvent system of ethanol and aqueous sodium hydroxide under a nitrogen atmosphere. google.com This two-step sequence of nitrosation followed by reduction provides an efficient pathway to the key 2,6-di-tert-butyl-4-aminophenol intermediate, with one patent reporting a combined yield of up to 99.0% for the two steps. google.com

The final transformation to create the target compound involves converting the primary amino group of 2,6-di-tert-butyl-4-aminophenol into an isocyanide. Two principal methods are available for this conversion.

The Hofmann Carbylamine Reaction (also known as the Hoffmann isocyanide synthesis) is a classic method that involves reacting a primary amine with chloroform (B151607) and a strong base, such as alcoholic potassium hydroxide. wikipedia.orgchemistnotes.comcollegedunia.com The reaction proceeds through the formation of a highly reactive dichlorocarbene (B158193) intermediate. wikipedia.orgcollegedunia.comthechemicalscience.com This method is effective for both aliphatic and aromatic primary amines and is notable for producing the characteristic foul odor of the isocyanide product. collegedunia.comunacademy.com

A more common and often higher-yielding modern approach is the dehydration of formamides . nih.govresearchgate.net This is a two-step process where the primary amine is first formylated to create the corresponding N-substituted formamide (B127407). researchgate.net Subsequently, this formamide is dehydrated using a suitable reagent. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) is a widely used and effective dehydrating system. nih.govresearchgate.netnih.gov Recent advancements have led to green, solvent-free protocols using these reagents that provide excellent yields in very short reaction times. nih.govnih.gov Other dehydrating agents, such as the Burgess Reagent, are also effective. rsc.org

Table 3: Common Methods for Isocyanide Synthesis from Primary Amines

| Method | Reagents | Key Intermediate | Characteristics | Reference(s) |

|---|---|---|---|---|

| Hofmann Carbylamine Reaction | Primary Amine, Chloroform, Base (e.g., KOH) | Dichlorocarbene | Classic method; works for primary amines only; foul-smelling product. | wikipedia.orgcollegedunia.comthechemicalscience.com |

Methodologies for Isocyanide Formation from 2,6-Di-tert-butyl-4-aminophenol

Precursor Synthesis: 2,6-Di-tert-butyl-4-aminophenol

An efficient and environmentally conscious method for synthesizing 2,6-Di-tert-butyl-4-aminophenol starts with 2,6-di-tert-butylphenol. This process involves two main steps: nitrosation followed by reduction. google.com This approach avoids the use of harsh reagents and expensive noble metal catalysts often seen in traditional nitration/reduction routes. google.comguidechem.com

In the first step, 2,6-di-tert-butylphenol is dissolved in a solvent such as ethanol. Under a nitrogen atmosphere at room temperature, sulfuric acid and a sodium nitrite solution are added sequentially. google.com This reaction yields the intermediate, 2,6-di-tert-butyl-4-nitrosophenol, as a solid product with high purity and yield. google.com

Isocyanide Formation: The Carbylamine Reaction

The conversion of the primary amine group in 2,6-Di-tert-butyl-4-aminophenol to an isocyanide functional group is typically accomplished via the Hofmann carbylamine reaction. wikipedia.org This classic method involves the reaction of a primary amine with chloroform (CHCl₃) and a strong base in a biphasic system, often facilitated by a phase-transfer catalyst. wikipedia.orgorgsyn.org

The resulting 2,6-Di-tert-butyl-4-isocyanophenol is a reactive compound, like most isocyanides, characterized by its distinct and powerful odor. wikipedia.org

Table 1: Synthetic Methodologies and Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Catalyst | Typical Yield | Ref. |

|---|---|---|---|---|---|---|

| Precursor Synthesis (Nitrosation) | 2,6-di-tert-butylphenol | Sulfuric acid, Sodium nitrite | Ethanol | None | ~99.0% | google.com |

| Precursor Synthesis (Reduction) | 2,6-di-tert-butyl-4-nitrosophenol | Sodium dithionite (Na₂S₂O₄) | Ethanol/NaOH solution | None | ~99.0% | google.com |

| Isocyanide Formation | 2,6-Di-tert-butyl-4-aminophenol | Chloroform, Sodium hydroxide | Dichloromethane (B109758)/Water | Benzyltriethylammonium chloride | 40-75% (general range for carbylamine reaction) | orgsyn.orgdtic.mil |

Purification and Isolation Techniques for the Target Compound

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, byproducts, and catalyst residues. A combination of extraction, chromatography, and recrystallization is typically employed.

Initial Work-up and Extraction

The initial purification step after the carbylamine reaction involves a liquid-liquid extraction. The reaction mixture is typically diluted with water and ice to quench the reaction. The organic layer, containing the product, is separated from the aqueous layer. The aqueous phase is then extracted one or more times with a suitable organic solvent, such as dichloromethane, to recover any dissolved product. orgsyn.org The combined organic extracts are then washed with water and a brine solution (aqueous sodium chloride) to remove water-soluble impurities before being dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. orgsyn.orgorgsyn.org The solvent is subsequently removed under reduced pressure using a rotary evaporator. dtic.milorgsyn.org

Chromatographic Purification

For high-purity applications, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is a powerful method for both analyzing purity and for preparative-scale isolation of phenolic compounds. sielc.comresearchgate.net

For a compound like this compound, a C18 column is commonly used. researchgate.netpsu.edu The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. sielc.comresearchgate.net To improve peak shape and resolution for phenolic compounds, the mobile phase is often acidified with agents like phosphoric acid or formic acid. sielc.com The use of an ion suppression technique in RP-HPLC can enhance the retention and separation of ionizable compounds like phenols. psu.edu Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 275 nm for related phenolic structures. researchgate.netpsu.edu

Final Purification

Depending on the physical state of the crude product, distillation or recrystallization can be used for final purification. Low-boiling point isocyanides are often purified by distillation. orgsyn.orgdtic.mil If the this compound is a solid at room temperature, recrystallization from a suitable solvent system would be the preferred method to obtain a highly crystalline, pure product.

Table 2: Purification and Analytical Techniques

| Technique | Method Details | Purpose | Ref. |

|---|---|---|---|

| Extraction | Liquid-liquid extraction with dichloromethane and washing with water/brine. | Initial separation from aqueous reagents and water-soluble byproducts. | orgsyn.orgorgsyn.org |

| Drying & Concentration | Use of anhydrous Na₂SO₄ or MgSO₄ followed by rotary evaporation. | Removal of water and solvent from the crude product. | orgsyn.orgorgsyn.org |

| Chromatography (HPLC) | Reverse-phase on a C18 column with a methanol/water or acetonitrile/water mobile phase (often acidified). | High-purity separation and analytical assessment of purity. | sielc.comresearchgate.netpsu.edu |

| Distillation | Fractional distillation under reduced pressure. | Purification of liquid products based on boiling point differences. | orgsyn.orgdtic.mil |

Chemical Reactivity and Mechanistic Investigations of 2,6 Di Tert Butyl 4 Isocyanophenol

Reactions Involving the Isocyanide (–NC) Group

The isocyanide functional group is well-known for its versatility in organic synthesis, capable of acting as a nucleophile, an electrophile, and a radical acceptor. nih.gov This reactivity is harnessed in various transformations, including cycloadditions, reactions with electrophiles and nucleophiles, insertion reactions, and multicomponent reactions.

While specific studies on [4+1] cycloaddition reactions involving 2,6-di-tert-butyl-4-isocyanophenol are not extensively documented in publicly available research, the general reactivity of isocyanides in such transformations is well-established. [4+1] cycloadditions are powerful methods for the synthesis of five-membered heterocycles. In these reactions, the isocyanide acts as a one-atom component, reacting with a four-atom partner.

Given the electronic properties of the isocyanide group, it is anticipated that this compound would participate in these reactions. For instance, in the presence of a suitable diene or a related four-atom system and under appropriate thermal or photochemical conditions, the isocyanide could undergo cycloaddition to form various heterocyclic structures. The sterically bulky tert-butyl groups on the phenol (B47542) ring may influence the reaction's stereochemistry and yield by sterically directing the approach of the reacting partner.

The isocyanide carbon of this compound can react with both electrophiles and nucleophiles. The lone pair on the carbon atom allows for nucleophilic attack on electrophilic centers. Conversely, the isocyanide carbon itself can be attacked by nucleophiles, particularly when activated by coordination to a metal center. nih.gov

Studies on related isocyanides demonstrate their ability to react with a variety of electrophiles, such as acyl halides and alkyl halides, to form nitrilium ions. These intermediates can then be trapped by nucleophiles to yield a range of products. Nucleophilic attack on the isocyanide carbon is a key step in many isocyanide-based multicomponent reactions. researchgate.net The steric hindrance from the di-tert-butyl groups in this compound likely plays a significant role in modulating its reactivity towards both electrophiles and nucleophiles, potentially favoring reactions with smaller, less-hindered reagents.

Isocyanides are known to insert into metal-carbon bonds, a fundamental step in many transition-metal-catalyzed reactions. nih.govvu.nl While specific mechanistic studies on this compound are limited, the general mechanism involves the coordination of the isocyanide to a metal center, followed by the migratory insertion of the isocyanide into a pre-existing metal-carbon bond. vu.nl This process forms a new metal-imidoyl species, which can undergo further reactions. vu.nl

The electronic and steric properties of the isocyanide ligand, such as in this compound, can influence the rate and selectivity of the insertion. The bulky tert-butyl groups could favor insertion with specific metal complexes or substrates. Research on other isocyanides has shown that base metals are emerging as efficient catalysts for such transformations. nih.gov

Table 1: General Reactivity of Isocyanides in Insertion Reactions

| Reaction Type | Metal Catalyst | General Outcome |

| Imidoylative Coupling | Palladium, Nickel, Copper | Formation of imines, amides, and other nitrogen-containing compounds |

| Carbonylative Coupling | Rhodium, Cobalt | Synthesis of ketones and aldehydes |

This table presents generalized information on isocyanide insertion reactions and is not specific to this compound.

This compound is a valuable component in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the rapid synthesis of complex molecules from simple starting materials.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. In both reactions, the isocyanide acts as a key building block, incorporating its carbon and nitrogen atoms into the final product. The phenolic hydroxyl group of this compound can either remain as a spectator functionality or participate in subsequent transformations.

Table 2: Examples of Multicomponent Reactions

| Reaction | Components | Product |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

This table provides a general overview of the Ugi and Passerini reactions.

Reactivity of the Phenolic Hydroxyl (–OH) Group

The phenolic hydroxyl group in this compound is sterically hindered by the two ortho-tert-butyl groups. This steric hindrance significantly influences its reactivity, making it less susceptible to reactions that require direct access to the oxygen atom.

O-Alkylation of phenols is a common transformation typically achieved using alkyl halides in the presence of a base. However, for sterically hindered phenols like 2,6-di-tert-butylphenol (B90309), these reactions can be challenging. The bulky tert-butyl groups impede the approach of the alkylating agent to the phenolic oxygen. Despite this, under forcing conditions or with highly reactive alkylating agents, O-alkylation can occur.

Electron Transfer Processes and Radical Formation (e.g., Phenoxyl Radicals)

The phenolic hydroxyl group of this compound is a focal point for its reactivity, particularly in electron transfer (ET) processes. The oxidation of sterically hindered phenols like this one typically proceeds via a single-electron transfer (SET) mechanism to generate a persistent phenoxyl radical. The stability of this radical is a direct consequence of the steric shielding provided by the two bulky tert-butyl groups at the ortho positions. These groups prevent the radical center from easily participating in intermolecular reactions that would otherwise lead to rapid decomposition.

The formation of the corresponding phenoxyl radical can be initiated by chemical or electrochemical oxidation. For instance, in a process analogous to the oxidation of 2,6-di-tert-butylphenol, treatment with an oxidizing agent in an alkaline medium can facilitate the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. researchgate.net This anion is then oxidized through a single electron transfer, yielding the phenoxyl radical. researchgate.net

The general scheme for this process is as follows:

Deprotonation: The phenol reacts with a base to form the more easily oxidized phenoxide anion.

Single Electron Transfer (SET): An oxidizing agent accepts an electron from the phenoxide anion to generate the phenoxyl radical.

The stability of phenoxyl radicals derived from 2,6-di-tert-butylphenols is well-documented. nih.gov While most phenoxyl radicals are transient intermediates, the steric hindrance afforded by the tert-butyl groups allows for their isolation and characterization in some cases. nih.govrsc.org The isocyano group at the para-position is expected to influence the electronic properties and spin distribution of the resulting radical, but the fundamental principle of its formation and stabilization by the tert-butyl groups remains the same.

Oxidative Transformations and Dimerization Pathways

Once formed, the 2,6-Di-tert-butyl-4-isocyanophenoxyl radical can undergo further oxidative transformations, most notably dimerization. The steric hindrance from the tert-butyl groups largely prevents O-C or O-O coupling, directing the dimerization to occur via C-C bond formation, typically at the para position relative to the oxygen radical. However, in this specific molecule, the para-position is occupied by the isocyano group.

Therefore, dimerization pathways for the 2,6-Di-tert-butyl-4-isocyanophenoxyl radical would likely involve coupling at other positions on the aromatic ring or potentially reactions involving the isocyano group itself. A well-established oxidative pathway for the parent compound, 2,6-di-tert-butylphenol, is the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone through a C-C coupled dimer intermediate, 4,4'-bis(2,6-di-tert-butylphenol). researchgate.netresearchgate.net

The proposed mechanism for a related compound, 2,6-di-tert-butylphenol, involves the following steps researchgate.net:

Formation of the phenoxyl radical as described in section 3.2.2.

Dimerization of the phenoxyl radical to form a biphenol intermediate.

Further oxidation of the resulting bisphenol to form the final diphenoquinone (B1195943) product.

This dimerization is a direct consequence of the radical's reactivity and represents a significant oxidative transformation pathway.

Influence of Steric Hindrance from tert-Butyl Groups on Reaction Kinetics and Selectivity

The two tert-butyl groups flanking the hydroxyl group in this compound exert a commanding influence over its reactivity. This steric congestion is not merely a passive shield but an active director of reaction outcomes, impacting selectivity and reaction rates.

Regioselectivity and Stereoselectivity Control

Steric hindrance is a critical factor in controlling the regioselectivity of reactions involving this compound. The bulky tert-butyl groups effectively block access to the ortho positions and the phenolic oxygen atom. This steric clash can dictate the binding mode of reactants, forcing them to interact with less hindered sites of the molecule.

A clear example of this principle is seen in the coordination chemistry of related 2,6-di-tert-butylphenoxide ligands with metal centers. The steric bulk of the tert-butyl groups can prevent the phenoxide oxygen from coordinating with a metal, forcing the ligand to bind through an alternative site. nih.gov In the case of 4-nitro-2,6-di-tert-butylphenoxide, the steric hindrance around the phenoxide oxygen directs coordination to occur through the nitro group. nih.gov This demonstrates how steric hindrance can completely override the expected electronic preference for coordination, thereby controlling the regioselectivity of the reaction.

This principle of sterically-directed reactivity would apply to reactions of this compound, where incoming reagents would be sterically discouraged from attacking the hydroxyl group or the adjacent ring carbons directly.

Impact on Reaction Rates and Activation Barriers

The steric bulk of the tert-butyl groups significantly impacts the kinetics of reactions involving this compound by increasing the activation energy for certain reaction pathways. Any reaction requiring a nucleophile or electrophile to approach the phenolic oxygen or the ortho positions will be slowed down due to steric repulsion.

This effect is a general principle in organic chemistry, where sterically congested molecules often exhibit lower reaction rates compared to their less hindered counterparts. reddit.com The approach of a reactant to the sterically crowded reactive center requires distortion of bond angles and encounters van der Waals repulsion, both of which contribute to a higher activation barrier.

For example, the rate of hydrogen atom transfer (HAT) from the phenolic hydroxyl group, a key step in its antioxidant activity, is influenced by this steric environment. While the primary role of the tert-butyl groups is to stabilize the resulting radical, they also modulate the rate at which the hydrogen atom can be abstracted.

Table 1: Influence of Steric Hindrance on Reaction Properties

| Feature | Influence of 2,6-di-tert-butyl groups | Consequence |

|---|---|---|

| Reaction Site Accessibility | Decreased access to phenolic -OH and ortho positions | Slower reaction rates for direct attacks at these sites |

| Radical Stability | High | Formation of persistent phenoxyl radicals |

| Regioselectivity | Directs incoming reagents away from the phenolic core | High selectivity for reactions at less hindered positions |

| Activation Energy | Increased for sterically demanding transitions | Slower reaction kinetics |

Coordination Chemistry and Ligand Properties of 2,6 Di Tert Butyl 4 Isocyanophenol

Complexation with Transition Metals

The isocyanide functionality of 2,6-di-tert-butyl-4-isocyanophenol readily coordinates to a variety of transition metals, forming stable metal-isocyanide complexes. The presence of the bulky tert-butyl groups on the phenol (B47542) ring significantly influences the steric and electronic properties of these complexes.

The synthesis of transition metal complexes featuring this compound can be achieved through several established routes. A common method involves the direct reaction of a suitable metal precursor, such as a metal halide or a labile-ligand complex, with the isocyanophenol ligand. For instance, σ-aryl trans-bistriphenylphosphine complexes of platinum have been synthesized using this approach. researchgate.net The isolation of these complexes often requires standard techniques in organometallic chemistry, including crystallization and chromatography. The stability of the resulting complexes allows for their characterization by various spectroscopic and analytical methods.

Another synthetic strategy involves the use of a phase-transfer catalyst, which can be particularly useful for reactions involving different phases. For example, the synthesis of tert-butyl isocyanide, a related isocyanide, can be accomplished via the Hofmann carbylamine reaction using a phase-transfer catalyst like benzyltriethylammonium chloride. orgsyn.org While not directly a synthesis of a metal complex, this highlights a relevant synthetic methodology for the isocyanide functional group.

Isocyanide ligands are known to exhibit versatile coordination behavior, and this compound is no exception. The most common coordination mode is as a terminal ligand, where the isocyanide carbon atom donates its lone pair of electrons to a single metal center, forming a linear or near-linear M-C-N arrangement. wikipedia.org However, bridging coordination modes, where the isocyanide ligand spans two or more metal centers, are also possible. wikipedia.org In such cases, the M-C-N bond is typically bent. wikipedia.org The large steric bulk of the 2,6-di-tert-butylphenyl group can influence the preference for a particular coordination mode, often favoring terminal binding to minimize steric clashes.

The infrared (IR) stretching frequency of the C≡N bond (νC≡N) is a powerful diagnostic tool for determining the coordination mode of the isocyanide ligand. In the free ligand, this band appears in the range of 2110-2165 cm⁻¹. wikipedia.org Upon coordination to a metal center, the position of this band shifts, providing insight into the electronic nature of the metal-ligand interaction.

The steric bulk of the tert-butyl groups can also play a role in stabilizing unusual electronic states or geometries. The restricted rotation around the aryl-C bond can create a chiral environment around the metal center, potentially leading to the formation of diastereomeric complexes.

The bifunctional nature of this compound allows for the potential formation of both metal-phenolate and dual-binding metal-isocyanide-phenolate complexes. Deprotonation of the phenolic hydroxyl group yields a phenolate (B1203915) anion that can coordinate to a metal center. This can occur in conjunction with or independently of the isocyanide coordination.

In some systems, the ligand can act as a bridging ligand, with the isocyanide group binding to one metal center and the phenolate oxygen binding to another. This can lead to the formation of polynuclear complexes and coordination polymers. researchgate.net

However, the steric hindrance from the tert-butyl groups can sometimes prevent the phenolate from binding directly to the metal, especially if the metal center is already sterically crowded. nih.gov In such cases, the ligand may coordinate exclusively through the isocyanide group, or it may adopt a different coordination mode altogether. For example, in a copper(II) complex with a bulky ancillary ligand, the 2,6-di-tert-butyl-4-nitrophenolate ligand was found to coordinate through the nitro group rather than the phenolate oxygen due to steric constraints. nih.gov

Complexation with Main Group Elements

While the coordination chemistry of isocyanides with transition metals is well-established, their interaction with main group elements is a less explored but growing area of research. The this compound ligand can also form complexes with main group elements, although the nature of the bonding and the resulting structures can differ significantly from their transition metal counterparts.

For instance, a six-coordinated indium(III) complex has been synthesized that incorporates two redox-active ligands derived from a related o-iminobenzoquinone, alongside a 2,2'-bipyridyl ligand. mdpi.com While this is not a direct complex of this compound, it demonstrates the capability of a bulky di-tert-butyl-substituted aryl ligand to coordinate to a main group metal like indium. The synthesis of this complex involved the reaction of anhydrous InI₃ with the sodium salts of the ligands. mdpi.com

Similarly, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand has been shown to form a four-coordinate complex with zinc(II), where it binds through the nitro group. nih.gov This coordination is sterically directed, as the less hindered 4-nitrophenol (B140041) binds to the same zinc fragment through the phenolate oxygen. nih.gov This highlights the critical role of the tert-butyl groups in dictating the coordination behavior even with main group metals.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of this compound are governed by the interplay of σ-donation and π-backbonding. The isocyanide ligand is a good σ-donor, donating electron density from the carbon atom to an empty metal orbital. wikipedia.org It is also a π-acceptor, capable of accepting electron density from filled metal d-orbitals into the empty π* orbitals of the C≡N bond. wikipedia.org

The extent of π-backbonding is influenced by the electronic properties of the metal center and the other ligands present. In electron-rich metal complexes, significant π-backbonding can occur, leading to a decrease in the νC≡N stretching frequency in the IR spectrum and a bending of the M-C-N angle away from 180°. wikipedia.org Conversely, in electron-poor metal complexes, σ-donation is the dominant interaction, resulting in an increase in the νC≡N frequency. wikipedia.org

The phenolic portion of the ligand also contributes to the electronic properties of the complex. The electron-donating or -withdrawing nature of substituents on the phenol ring can influence the electron density at the metal center, thereby affecting the degree of π-backbonding to the isocyanide ligand. The steric hindrance of the tert-butyl groups can also have an indirect electronic effect by influencing the coordination geometry and the overlap of metal and ligand orbitals. nih.gov

The table below summarizes key infrared spectroscopic data for isocyanide complexes, illustrating the effect of the metal's electronic character on the C≡N stretching frequency.

| Complex | νC≡N (cm⁻¹) | Metal Electronic Character |

| [Co(CN-t-Bu)₅]⁺ | 2152, 2120 | Electron-poor |

| Fe₂(CNEt)₉ | 2060, 1920, 1701, 1652 | Electron-rich |

Table 1: Representative IR Stretching Frequencies for Isocyanide Complexes. wikipedia.org

Metal-Ligand Orbital Interactions

The interaction between a metal center and the this compound ligand is primarily governed by the isocyanide group, which functions as both a strong σ-donor and a variable π-acceptor.

σ-Donation: The primary bonding interaction involves the donation of the electron lone pair from the terminal carbon atom of the isocyanide group into a vacant metal d-orbital. The electron-releasing character of the phenol ring, enhanced by the ortho- and para-relationship to the isocyanide, increases the electron density on the isocyanide carbon, making this ligand a potent σ-donor compared to simple aryl isocyanides.

π-Backbonding: A secondary, but crucial, interaction is π-backbonding. rsc.org In this process, electron density from filled metal d-orbitals is donated back into the empty π* antibonding orbitals of the isocyanide C≡N triple bond. rsc.org The extent of this back-donation is dependent on the electron richness of the metal center. For electron-rich, low-valent metals, significant π-backbonding is expected, which strengthens the metal-carbon bond but weakens the carbon-nitrogen bond. Conversely, for electron-poor, high-valent metals, the ligand acts primarily as a σ-donor. rsc.org

Redox Behavior of the Ligand within Coordination Spheres

This ligand is considered "redox-non-innocent" because it can actively participate in the redox chemistry of its metal complexes. researchgate.netchemicalbook.com It possesses two distinct redox-active sites: the phenol ring and the isocyanide function.

Phenol-Phenoxyl Radical Couple: The sterically hindered 2,6-di-tert-butylphenol (B90309) moiety can undergo a one-electron oxidation to form a stable phenoxyl radical. researchgate.net This process is often reversible. The bulky tert-butyl groups protect the radical from subsequent reactions, such as dimerization. Within a coordination sphere, the potential of this redox couple can be tuned by the nature of the metal ion.

Metal-Isocyanide Unit: The metal-isocyanide bond itself can be subject to redox changes. Cyclic voltammetry is a key technique used to probe this behavior. nih.gov Studies on related ferrocene (B1249389) isocyanide complexes demonstrate that the metal center can undergo reversible oxidation states, with the stability and potential of these states being influenced by the electronic properties of the isocyanide ligand. nih.govnist.gov For complexes of this compound, one would expect to observe complex voltammograms reflecting both the ligand-centered (phenol/phenoxyl) and metal-centered redox events.

Stabilization of Unusual Metal Oxidation States by the Isocyanide Ligand

The redox-non-innocent nature of the ligand is key to its ability to stabilize unusual metal oxidation states. researchgate.netnih.gov The ligand can act as an "electron reservoir," adapting its own electronic state to accommodate the needs of the metal center.

For instance, upon coordination to a metal in a high oxidation state, the ligand can exist in its phenolate form (after deprotonation), providing strong anionic σ-donation to satisfy the metal's electron demand. If the metal center is to be reduced, the ligand can accept electron density through π-backbonding or even be oxidized to the neutral phenoxyl radical form, thereby preventing an excessive buildup of negative charge on the metal. This electronic buffering capacity allows for the isolation of metal complexes with oxidation states that are otherwise difficult to achieve with "innocent" ligands. nih.gov

Structural Characterization of Coordination Compounds

The structural elucidation of metal complexes containing this ligand relies heavily on single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallography of Metal Complexes

While specific crystal structures for complexes of this compound were not found in the search results, extensive studies on the closely related analogue, 2,6-di-tert-butyl-4-nitrophenoxide, provide critical structural insights. nih.gov Research on a copper(II) complex with this related ligand reveals that the steric hindrance from the two tert-butyl groups prevents the phenoxide oxygen from coordinating directly to the metal center. nih.gov Instead, coordination occurs through the substituent at the 4-position. nih.gov

Interactive Table: Crystallographic Data for an Analogous Copper(II) Complex The following data is for the analogous complex, TptBuCuII(κ2-O2NtBu2C6H2O), where the ligand is the related 2,6-di-tert-butyl-4-nitrophenoxide. nih.gov

| Parameter | Value | Description |

| Metal Center | Cu(II) | Copper in the +2 oxidation state. |

| Coordination Geometry | Square Pyramidal | Geometry around the central copper ion. |

| Key Bond Distances | Cu-N(pyrazole, axial): long | The axial bond is elongated compared to the equatorial ones. |

| Cu-N(pyrazole, eq.): shorter | Equatorial bonds to the supporting ligand. | |

| Cu-O(nitronato): short | Bonds from the copper to the coordinating nitro group oxygens. | |

| Ligand Binding Mode | κ²-nitronato | The ligand coordinates through both oxygen atoms of the nitro group. |

| Steric Influence | The 2,6-di-tert-butyl groups prevent coordination via the phenoxide oxygen. | This forces coordination through the substituent at the 4-position. |

Spectroscopic Signatures of Ligand-Metal Interactions

Spectroscopy provides definitive evidence of coordination and details the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the C≡N stretching vibration, ν(C≡N). rsc.org In the free ligand, this appears as a strong band around 2100-2150 cm⁻¹. Upon coordination, the position of this band changes:

Increase in ν(C≡N): If the ligand acts primarily as a σ-donor, electron density is removed from the C-N bonding region, strengthening the bond and shifting the frequency to a higher wavenumber. This is typical for metal ions in high oxidation states.

Decrease in ν(C≡N): If significant π-backbonding occurs, electron density is populated into the C≡N π* antibonding orbitals. This weakens the C-N bond and shifts the frequency to a lower wavenumber. This is common for electron-rich, low-valent metal centers.

Interactive Table: Representative IR Spectroscopic Data

| Complex Type | Dominant Interaction | Expected ν(C≡N) Shift | Expected Frequency Range (cm⁻¹) |

| M(0)L_n (e.g., Ni(0)) | Strong π-backbonding | Large decrease | < 2100 |

| M(II)L_n (e.g., Cu(II)) | σ-donation & some backbonding | Small decrease or increase | 2100 - 2180 |

| M(III)L_n (e.g., Co(III)) | Strong σ-donation | Significant increase | > 2180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. researchgate.net

¹H NMR: Upon coordination, the chemical shifts of the aromatic protons on the phenol ring and the protons of the tert-butyl groups will change, indicating a new electronic environment. If the ligand deprotonates to form a phenolate, the characteristic phenolic -OH proton signal (typically a sharp singlet) will disappear.

¹³C NMR: The chemical shift of the isocyanide carbon is particularly sensitive to coordination and can provide further insight into the σ-donor/π-acceptor balance.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Free Ligand (Hypothetical) | Coordinated Ligand (Hypothetical) | Rationale for Shift |

| Phenolic OH | ~5.0 (s, 1H) | Absent (if deprotonated) or shifted | Deprotonation or coordination to metal. |

| Aromatic CH | ~7.2 (s, 2H) | 7.3 - 7.5 | Change in electron density of the aromatic ring. |

| tert-Butyl CH₃ | ~1.4 (s, 18H) | 1.45 - 1.6 | Minor shift due to changes in the overall electronic structure. |

For paramagnetic complexes, NMR spectra are more complex, with signals often shifted over a much wider range and broadened due to interaction with the unpaired electrons of the metal center. researchgate.net

Catalytic Applications of 2,6 Di Tert Butyl 4 Isocyanophenol and Its Metal Complexes

Homogeneous Catalysis

Isocyanides, including 2,6-Di-tert-butyl-4-isocyanophenol, are versatile ligands in homogeneous catalysis. researchgate.netresearchgate.net They are isoelectronic with carbon monoxide (CO) but are generally stronger σ-donors and, with the exception of highly fluorinated derivatives, weaker π-acceptors. wikipedia.orgacs.org This electronic profile allows them to form stable complexes with a wide array of transition metals in various oxidation states. wikipedia.org The coordination of an isocyanide to a metal center can activate the isocyanide for nucleophilic attack at the carbon atom or for insertion into metal-carbon or metal-heteroatom bonds. wikipedia.orgvu.nl

The steric bulk of the substituents on the isocyanide ligand, such as the di-tert-butyl groups in this compound, is a critical factor in catalyst design. nih.gov Bulky ligands can influence the coordination number of the metal center, promote the formation of catalytically active species, and control the stereoselectivity of a reaction. nih.gov For instance, the use of sterically demanding isocyanide ligands has been shown to accelerate rhodium-catalyzed hydrosilylation reactions by favoring the formation of a more active, monoisocyanide-rhodium species. nih.gov

Isocyanide ligands are particularly valuable in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, where their ability to undergo insertion reactions allows for the rapid construction of complex molecules from simple starting materials. acs.orgrsc.org The combination of C-H bond activation and isocyanide insertion using metal catalysts provides a powerful strategy for synthesizing diverse and valuable organic compounds. rsc.org

The metal complexes of this compound and related isocyanides have been investigated as catalysts in a variety of metal-mediated reactions.

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Isocyanides can participate in these reactions in several ways. They can act as ligands, influencing the catalytic activity of the palladium center. More directly, they can be inserted into the bond between the metal and an organic group, a process known as imidoylative cross-coupling. nih.gov This insertion is a key step in the synthesis of various nitrogen-containing compounds. nih.gov For example, palladium catalysts facilitate the cross-coupling of azides with isocyanides to produce unsymmetrical carbodiimides. rsc.org The general catalytic cycle for such reactions typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by isocyanide insertion into the aryl-palladium bond to form an imidoyl palladium complex. Subsequent transmetalation or reaction with a nucleophile and reductive elimination yields the final product and regenerates the Pd(0) catalyst. nih.gov

Polymerization: Isocyanide polymerization is a significant area of research, leading to the formation of helical polymers with unique properties. acs.orge3s-conferences.org Metal complexes, particularly those of nickel, palladium, and rhodium, are effective catalysts for this transformation. acs.org While nickel catalysts have been widely used, palladium(II) complexes have been developed for the living polymerization of isocyanides, yielding polymers with controlled molecular weights and low dispersity. acs.orgresearchgate.net The polymerization process is sensitive to the electronic properties of both the isocyanide monomer and the metal catalyst. acs.org For instance, electron-deficient aryl isocyanides tend to polymerize more readily. acs.org

Hydrogenation: Metal complexes containing isocyanide ligands can catalyze the hydrogenation of various substrates. acs.org For example, rhodium complexes with bulky isocyanide ligands have been successfully applied to the hydrosilylation of ketones, a reaction that involves the addition of a silicon-hydride bond across a carbonyl group. nih.gov The mechanism of catalytic hydrogenation often involves the coordination of both the substrate (e.g., an alkene or alkyne) and hydrogen to the metal center, followed by a series of insertion and reductive elimination steps. youtube.comyoutube.com The specific pathway, whether it's a "hydrogen-first" or "olefin-first" mechanism, can depend on the catalyst system. youtube.com Cluster-catalyzed hydrogenation of isocyanides themselves has also been studied, where the isocyanide can insert into metal-hydride bonds. acs.org

Oxidation: Transition metal complexes can catalyze the oxidation of organic substrates. In the context of isocyanides, copper catalysts are used for the aerobic oxidation of phenols. nih.gov While direct catalytic oxidation applications of this compound itself are less documented, related sterically hindered phenols like 2,6-di-tert-butylphenol (B90309) undergo heterogeneous catalytic oxidation to form valuable products like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net Isocyanide ligands have also been employed in the context of quenching and removing copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation. rsc.org Nickel complexes have been shown to catalyze the oxidation of t-alkyl isocyanides to the corresponding isocyanates. rsc.org

Table 1: Examples of Metal-mediated Reactions Catalyzed by Isocyanide Complexes

| Reaction Type | Metal Catalyst | Substrates | Products | Reference |

|---|---|---|---|---|

| Cross-coupling | Palladium | Azides, Isocyanides | Unsymmetrical carbodiimides | rsc.org |

| Polymerization | Palladium(II) | Isocyanides | Helical polyisocyanides | acs.org |

| Hydrosilylation | Rhodium | Ketones, Hydrosilanes | Silyl ethers | nih.gov |

| Oxidation | Nickel | t-Alkyl isocyanides | t-Alkyl isocyanates | rsc.org |

The mechanistic pathways in catalytic cycles involving isocyanide ligands like this compound are centered around the fundamental steps of organometallic chemistry. A generalized catalytic cycle for a palladium-catalyzed imidoylative cross-coupling reaction serves as a good example. nih.gov

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent metal center, such as Pd(0), to form a higher-valent organometallic complex (R-Pd(II)-X).

Isocyanide Insertion: The isocyanide ligand then inserts into the metal-carbon (Pd-R) bond. This is a 1,1-migratory insertion, resulting in the formation of an imidoyl complex.

Transmetalation or Nucleophilic Attack: The next step can vary. In reactions like the Suzuki or Stille coupling, a transmetalation step occurs where an organometallic reagent (R'-M) transfers its organic group to the palladium center. Alternatively, a nucleophile can directly attack the imidoyl carbon. nih.gov

Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the catalytically active low-valent metal species, thus closing the catalytic cycle. nih.govresearchgate.net

In polymerization reactions catalyzed by palladium(II) complexes, the mechanism is often a living polymerization. acs.org This involves the initiation of the polymerization by the palladium catalyst, followed by the sequential insertion of isocyanide monomers into the growing polymer chain, which remains attached to the metal center. acs.org This allows for precise control over the polymer's molecular weight and dispersity. acs.orgresearchgate.net

For hydrogenation reactions, the mechanism can involve the initial coordination of hydrogen to the metal catalyst to form a metal hydride. youtube.com The unsaturated substrate (e.g., an alkene) then coordinates and inserts into the metal-hydride bond. A subsequent reductive elimination step releases the saturated product. youtube.comyoutube.com

Heterogeneous Catalysis

Currently, there is limited specific research available on the direct application of this compound or its distinct metal complexes in heterogeneous catalysis. However, related compounds provide some insight into potential applicability. For instance, the heterogeneous catalytic oxidation of the structurally similar 2,6-di-tert-butylphenol has been studied. researchgate.net This process utilizes a solid catalyst to convert the phenol (B47542) into other valuable compounds. researchgate.net This suggests that if this compound were to be used in a heterogeneous system, it would likely be as a precursor to a surface-immobilized ligand or as a component of a solid-supported catalyst. The phenolic hydroxyl group could potentially be used for grafting the molecule onto a solid support like silica (B1680970) or alumina.

Catalyst Design Principles Incorporating Steric and Electronic Effects of the Ligand

The design of catalysts incorporating this compound is guided by the interplay of its steric and electronic properties.

Steric Effects: The two bulky tert-butyl groups ortho to the phenolic hydroxyl group and meta to the isocyanide group impose significant steric hindrance around the metal center. This steric bulk can be advantageous in several ways:

Controlling Coordination Number: It can prevent the coordination of multiple ligands, leading to the formation of coordinatively unsaturated and, therefore, more catalytically active species. nih.gov

Inducing Asymmetry: In prochiral substrates, the steric bulk can create a chiral pocket around the active site, potentially leading to enantioselective catalysis.

Stabilizing Low-coordinate Species: The bulky groups can kinetically stabilize highly reactive, low-coordinate metal complexes.

Electronic Effects: The electronic nature of the this compound ligand is tunable:

Isocyanide Group: As mentioned, the isocyanide group is a strong σ-donor and a moderate π-acceptor. wikipedia.org This allows for strong binding to the metal center and influences the electronic density at the metal, which in turn affects its reactivity in steps like oxidative addition and reductive elimination.

Phenolic Group: The phenolic hydroxyl group is an electron-donating group. Its presence can increase the electron density on the aromatic ring and, through conjugation, potentially influence the electronic properties of the isocyanide moiety. Furthermore, the phenolic proton is acidic and can be removed to form a phenoxide. This deprotonation would significantly increase the electron-donating ability of the ligand, making the metal center more electron-rich and potentially more reactive in certain catalytic steps. The ability to exist in both a neutral and an anionic form makes it a potentially switchable ligand, where the catalytic activity could be modulated by the addition of a base or acid. The steric bulk of the tert-butyl groups can also influence the binding mode of the phenoxide, in some cases forcing coordination through other functionalities if direct phenoxide binding is hindered. nih.gov

A key design principle is to match the steric and electronic properties of the ligand to the specific requirements of the desired catalytic transformation. For example, in rhodium-catalyzed hydrosilylation, the combination of the strong affinity of the isocyanide for rhodium and the steric bulk that favors a catalytically active monoisocyanide species leads to high catalytic efficiency. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,6 Di Tert Butyl 4 Isocyanophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Core and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-Di-tert-butyl-4-isocyanophenol and its derivatives, offering precise information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁵N NMR Analyses

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent 2,6-di-tert-butylphenol (B90309), the bulky tert-butyl groups exert significant steric hindrance, influencing the chemical shifts of the aromatic protons. A characteristic singlet is observed for the eighteen equivalent protons of the two tert-butyl groups. For instance, in 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid, a derivative, these protons appear as a singlet at approximately 1.42 ppm. ijpsr.com The hydroxyl proton typically presents as a singlet, the position of which can be concentration and solvent-dependent; its identity can be confirmed by D₂O exchange. The aromatic protons also give rise to distinct signals in the aromatic region of the spectrum. For example, in 2,4-di-tert-butylphenol (B135424), the aromatic protons appear as a doublet at 7.29 ppm, a double doublet at 7.07 ppm, and another doublet at 6.60 ppm. ijpsr.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework. For 2,6-di-tert-butylphenol, distinct signals are observed for the different carbon atoms. The carbons of the tert-butyl groups appear in the aliphatic region, typically with the quaternary carbon around 34-36 ppm and the methyl carbons around 30 ppm. The aromatic carbons exhibit chemical shifts in the range of 115-155 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. For example, in 2,6-di-tert-butyl-4-ethylphenol, the methyl carbons of the tert-butyl groups show a strong signal at 30.41 ppm. nih.gov

Below is a table summarizing typical NMR data for related di-tert-butylphenol compounds.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2,4-di-tert-butylphenol | 1.29 (s, 9H), 1.41 (s, 9H), 4.68 (s, 1H), 6.60 (d, 1H), 7.07 (dd, 1H), 7.29 (d, 1H) ijpsr.com | Data not readily available in searched sources. |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid | 1.42 (s, 18H), 2.64 (t, 2H), 2.87 (t, 2H), 5.08 (s, 1H), 7.00 (s, 2H) ijpsr.com | Data not readily available in searched sources. |

| 2,6-di-tert-butyl-4-ethylphenol | 1.22 (t, 3H), 1.44 (s, 18H), 2.53-2.62 (q, 2H), 5.00 (s, 1H), 7.00 (s, 2H) nih.gov | 15.86, 28.75, 30.41, 34.32, 124.28, 134.76, 135.78, 151.69 nih.gov |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity of atoms within the molecule and providing insights into its conformation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms. In the context of this compound derivatives, COSY would be instrumental in confirming the connectivity of any alkyl chains or other substituents attached to the phenol (B47542) ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the ¹³C signals based on the assignments of their attached protons.

While specific 2D NMR data for this compound is not available in the provided search results, these techniques are standard practice for the complete structural assignment of such molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (especially C≡N)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are particularly useful for identifying key functional groups within a molecule.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the isocyanide (C≡N) group. This bond typically gives rise to a strong, sharp absorption band in the region of 2150-2100 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The O-H stretching vibration of the phenolic hydroxyl group is also a key feature, typically appearing as a broad band in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. In non-polar solvents or in the gas phase, a sharper, free O-H stretch may be observed around 3650-3600 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the tert-butyl groups and the aromatic ring (around 3100-2850 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 and 1475 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. The isocyanide (C≡N) stretch is typically a strong and sharp band in the Raman spectrum as well, often complementing the IR data. The symmetric breathing mode of the aromatic ring is often a strong feature in the Raman spectrum. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions. nih.gov

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Isocyanide (C≡N) | Stretch | 2150-2100 (strong, sharp) | Strong, sharp |

| Phenolic Hydroxyl (O-H) | Stretch (H-bonded) | 3600-3200 (broad) | Weak |

| Phenolic Hydroxyl (O-H) | Stretch (free) | 3650-3600 (sharp) | Weak |

| Aromatic C=C | Stretch | ~1600, ~1475 | Strong |

| Aromatic C-H | Stretch | ~3100-3000 | Moderate |

| Aliphatic C-H | Stretch | ~2960-2850 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. vaia.com For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. A common fragmentation pathway for compounds with tert-butyl groups is the loss of a methyl group (CH₃•, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. The loss of a tert-butyl radical ((CH₃)₃C•, 57 Da) to give a peak at [M-57]⁺ is also expected. The fragmentation of the isocyanide group can also occur. The molecular ion of 2,6-di-tert-butylphenol, a related compound, is observed at m/z 206, and a significant fragment is seen at m/z 191, corresponding to the loss of a methyl group. nist.gov For 2,4-di-tert-butylphenol, the molecular ion is also at m/z 206. nist.gov

The table below outlines potential major fragments for this compound based on common fragmentation patterns of related structures.

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₅H₂₁NO]⁺ | 231 | Molecular Ion |

| [C₁₄H₁₈NO]⁺ | 216 | Loss of a methyl radical (-CH₃) |

| [C₁₁H₁₄NO]⁺ | 174 | Loss of a tert-butyl radical (-C(CH₃)₃) |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions of the benzene (B151609) ring. For 2,6-di-tert-butylphenol, absorption maxima are observed around 270-280 nm. nist.gov The presence of the isocyanide group, which is an auxochrome, is expected to influence the position and intensity of these absorption bands. The electronic transitions can be affected by the solvent polarity and the pH of the solution, particularly due to the ionizable phenolic hydroxyl group.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Reactions

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and highly sensitive technique for the direct detection and characterization of paramagnetic species, including radical intermediates formed during chemical reactions. This method is particularly well-suited for studying the electronic structure and environment of the unpaired electron in transient species like the phenoxyl radical of this compound.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR) spectroscopy. It involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction of the electron's spin with the applied magnetic field results in the splitting of energy levels. The precise magnetic field and frequency at which absorption occurs are sensitive to the local environment of the unpaired electron, providing valuable information about the radical's structure and electron distribution.

In the context of this compound, oxidation reactions, either chemically or electrochemically induced, can lead to the formation of the corresponding 2,6-di-tert-butyl-4-isocyanophenoxyl radical. This radical's stability is significantly influenced by the bulky tert-butyl groups at the ortho positions, which sterically hinder dimerization and other decay pathways, making it amenable to ESR studies.

The ESR spectrum of a radical intermediate provides key parameters: the g-factor and hyperfine coupling constants (hfc). The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms over which the unpaired electron is delocalized.

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This interaction leads to the splitting of the main ESR line into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (A), is directly proportional to the spin density of the unpaired electron at that nucleus. Analysis of the hyperfine structure is crucial for mapping the spin distribution within the radical.

While specific ESR data for the 2,6-di-tert-butyl-4-isocyanophenoxyl radical is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on the phenoxyl radical derived from α-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-tert-butylnitrone, which also features a nitrogen-containing substituent at the para-position, has been conducted using multi-frequency ESR spectroscopy. nih.gov These studies have revealed an axial-like symmetry for the g-factor and have shown that the primary hyperfine structure in the Z-direction is due to the nitrogen nucleus at the para-position. nih.gov It was determined that a significant portion of the unpaired electron spin density resides on this nitrogen atom. nih.gov

Based on these findings for a closely related radical, the hypothetical ESR spectrum of the 2,6-di-tert-butyl-4-isocyanophenoxyl radical is expected to exhibit the following features:

A g-value slightly different from the free electron value, reflecting the influence of the oxygen and nitrogen atoms.

A significant hyperfine coupling to the ¹⁴N nucleus of the isocyano group, which would likely dominate the spectral splitting pattern.

Smaller hyperfine couplings to the meta-protons on the aromatic ring. The spin density on the ortho-tert-butyl protons is expected to be negligible.

The table below presents hypothetical ESR parameters for the 2,6-di-tert-butyl-4-isocyanophenoxyl radical, extrapolated from data on analogous phenoxyl radicals.

| Parameter | Nucleus | Expected Value/Range |

| g-factor (giso) | - | ~2.004 - 2.006 |

| Hyperfine Coupling (A_N) | ¹⁴N (Isocyano) | 1.5 - 2.5 G |

| Hyperfine Coupling (A_H) | meta-Protons | 0.1 - 0.5 G |

Note: These values are estimations based on structurally similar compounds and would require experimental verification.

The study of such radical intermediates via ESR spectroscopy is instrumental in understanding reaction mechanisms, particularly in the context of antioxidant activity and polymerization processes where phenoxyl radicals play a key role. The precise determination of the g-factor and hyperfine coupling constants allows for a detailed description of the electronic structure of these transient species, which in turn governs their reactivity.

Computational and Theoretical Investigations of 2,6 Di Tert Butyl 4 Isocyanophenol

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium to large organic molecules, making it an ideal choice for investigating the properties of 2,6-Di-tert-butyl-4-isocyanophenol. DFT calculations can provide detailed information about the molecule's three-dimensional structure, the distribution of its electrons, and its chemical reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, the geometry is dominated by a central benzene (B151609) ring substituted with a hydroxyl (-OH) group, an isocyano (-N≡C) group, and two bulky tertiary-butyl groups.

The two large tert-butyl groups are positioned ortho to the hydroxyl group, creating significant steric hindrance. This steric crowding influences the orientation of the hydroxyl group and can affect the planarity of the phenyl ring. Computational studies on the related compound, 2,6-di-tert-butylphenol (B90309), have shown that the hydroxyl group's torsional motion can be a significant factor in its dynamics. nih.gov A similar conformational analysis for this compound would involve rotating the O-H and N≡C bonds to find the global energy minimum on the potential energy surface. researchgate.net The bulky tert-butyl groups would be expected to favor a conformation where the hydroxyl hydrogen points away from them to minimize steric repulsion. The isocyano group, being linear, would extend from the para position. DFT calculations would provide precise bond lengths, bond angles, and dihedral angles for this most stable conformation.

| Parameter | Predicted Value | Description |

| C-O Bond Length | ~1.36 Å | Typical for a phenolic C-O bond. |

| O-H Bond Length | ~0.96 Å | Standard for a hydroxyl group. |

| C-N (isocyano) Bond Length | ~1.40 Å | For the bond to the ring. |

| N≡C Bond Length | ~1.17 Å | Characteristic of an isocyanide triple bond. |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å | Aromatic C-C bonds in the phenyl ring. |

| C-C (tert-butyl) Bond Length | ~1.54 Å | Standard sp³-sp³ C-C single bond. |

This table presents predicted values based on typical bond lengths from computational studies of similar phenolic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs and the π-system. The LUMO, conversely, is likely to be distributed over the isocyano group and the aromatic ring, as the -N≡C group has π* antibonding orbitals that can accept electron density. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. sphinxsai.com

| Orbital | Predicted Energy (eV) | Description & Localization |

| HOMO | -5.5 to -6.5 | Electron-donating; localized on the phenol ring and hydroxyl oxygen. |

| LUMO | -1.0 to -2.0 | Electron-accepting; localized on the isocyano group and aromatic ring. |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | Indicates chemical stability and reactivity. |

This table contains predicted energy ranges for this compound based on FMO analyses of other substituted phenols and aromatic isocyanides.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting and understanding how a molecule will interact with other charged species. researchgate.net MEP maps reveal the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the isocyano group. These regions represent the sites for electrophilic attack. researchgate.net The most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation. researchgate.net The bulky, non-polar tert-butyl groups and the carbon atoms of the aromatic ring would show intermediate potential (green).

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

While DFT is widely used, other computational methods also play a role in theoretical chemistry. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for simplification. They can be computationally intensive but provide a fundamental understanding of electronic structure. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but potentially less accurate than DFT or ab initio methods for some systems. These methods could be employed for initial, rapid conformational searches or for calculating properties of very large systems where higher-level theory is computationally prohibitive.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods are highly effective at predicting spectroscopic properties, which can be directly compared with experimental data to validate the theoretical model.

Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, key predicted frequencies would include the O-H stretch of the phenol, the characteristic N≡C triple bond stretch of the isocyanide, the C-O stretch, and various C-H and C-C vibrations within the aromatic ring and tert-butyl groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | ~3600 - 3650 | Stretching (sharp, free O-H) |

| Isocyano N≡C | ~2100 - 2150 | Stretching |

| Aromatic C=C | ~1500 - 1600 | Ring Stretching |

| Phenolic C-O | ~1200 - 1260 | Stretching |

| tert-butyl C-H | ~2850 - 3000 | Stretching |

This table presents predicted vibrational frequencies for this compound based on standard group frequencies and DFT calculations on similar molecules.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be characterized by π → π* transitions within the aromatic system. The presence of the hydroxyl and isocyano groups as auxochromes would be expected to shift the absorption maxima compared to unsubstituted benzene.

Reaction Mechanism Studies and Transition State Analysis using DFT

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For this compound, DFT could be used to study various potential reactions. For instance, the mechanism of electrophilic aromatic substitution, reactions involving the hydroxyl group (like etherification), or nucleophilic additions to the isocyano group could be explored. A study on the Kolbe-Schmitt reaction of the related 2,6-di-tert-butylphenol used DFT to calculate the Gibbs free energy barriers for different reaction pathways, successfully explaining the observed product distribution. researchgate.netresearchgate.net A similar computational approach could predict whether reactions on this compound are kinetically or thermodynamically controlled by comparing the activation energies of different possible transition states. researchgate.net

Calculation of Activation Energies and Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the potential reaction pathways and associated energy barriers for molecules like this compound. The molecule presents two primary reactive sites: the hydroxyl (-OH) group of the phenol and the highly reactive isocyanate (–N=C=O) group.

Reaction Pathways of the Isocyanate Group: The isocyanate group is well-known for its reactions with nucleophiles, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. nih.gov Computational methods can model these addition reactions to determine their activation energies. For instance, the reaction with an alcohol would proceed through a transition state where the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate. The bulky tert-butyl groups ortho to the phenolic hydroxyl are not expected to significantly hinder reactions at the para-positioned isocyanate group directly, but they electronically influence the aromatic ring.

Reaction Pathways of the Phenol Group: The phenolic part, particularly in hindered phenols like the 2,6-di-tert-butylphenol framework, is known for its antioxidant activity, which involves radical scavenging mechanisms. wikipedia.org Computational studies on the oxidation of similar hindered phenols suggest that reactions often proceed via radical pathways. researchgate.net For example, the autoxidation of 2,6-di-tert-butylphenol (DTBP) has been studied, indicating that the formation of a phenoxy radical is a critical rate-determining step. rsc.org Theoretical calculations can map out the potential energy surface for such radical reactions, including the formation of quinone-type products. researchgate.net Advanced computational methods can even be used to guide the discovery of reaction pathways by applying an artificial force to specific bonds to overcome reaction barriers and uncover potential products. nih.gov

DFT calculations are a common approach to estimate these energy barriers. For example, studies on the allylic oxidation of alkenes have successfully used the B3LYP/6-311+G(d,p) method to optimize transition states and calculate activation energies, providing a reliable framework that could be applied to the reactions of this compound. researchgate.net

Understanding Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are governed by the interplay of steric and electronic effects from its functional groups.

Reaction Kinetics: The rate of reactions can be predicted computationally by calculating the Gibbs free energy of activation (ΔG‡). Kinetic studies on the reactions of various diisocyanates show that the reactivity of an isocyanate group is influenced by its electronic environment. researchgate.net For example, electron-withdrawing substituents can increase the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack, while electron-donating groups can decrease it. nih.gov The phenolic hydroxyl group, being mildly activating, would influence the reactivity of the isocyanate group.